REACTION_SMILES
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[CH3:1][C:2]1([CH3:22])[O:3][C:4](=[O:21])[C:5](=[CH:7][C:8](=[O:9])[N:10]([O:11][CH3:12])[CH2:13][c:14]2[cH:15][cH:16][c:17]([F:20])[cH:18][cH:19]2)[O:6]1.[ClH:25].[Na+:24].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[OH-:23]>>[O:3]=[C:4]([C:5]([OH:6])=[CH:7][C:8](=[O:9])[N:10]([O:11][CH3:12])[CH2:13][c:14]1[cH:15][cH:16][c:17]([F:20])[cH:18][cH:19]1)[OH:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(Cc1ccc(F)cc1)C(=O)C=C1OC(C)(C)OC1=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
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Name
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|
Type
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product
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Smiles
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CON(Cc1ccc(F)cc1)C(=O)C=C(O)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][C:2]1([CH3:22])[O:3][C:4](=[O:21])[C:5](=[CH:7][C:8](=[O:9])[N:10]([O:11][CH3:12])[CH2:13][c:14]2[cH:15][cH:16][c:17]([F:20])[cH:18][cH:19]2)[O:6]1.[ClH:25].[Na+:24].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[OH-:23]>>[O:3]=[C:4]([C:5]([OH:6])=[CH:7][C:8](=[O:9])[N:10]([O:11][CH3:12])[CH2:13][c:14]1[cH:15][cH:16][c:17]([F:20])[cH:18][cH:19]1)[OH:21]
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CON(Cc1ccc(F)cc1)C(=O)C=C1OC(C)(C)OC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CON(Cc1ccc(F)cc1)C(=O)C=C(O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |